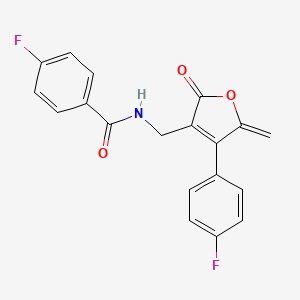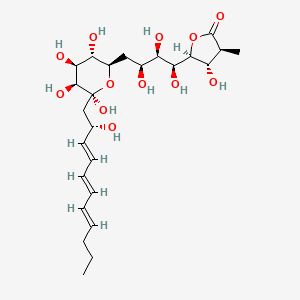
Retinestatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Retinestatin is obtained from the culture of a Streptomyces strain. The planar structure of this compound is elucidated through cumulative analysis of ultraviolet, infrared, mass spectrometry, and nuclear magnetic resonance spectroscopic data . The absolute configuration at 12 chiral centers is assigned using a J-based configuration analysis combined with ROESY correlations and a quantum mechanics-based computational approach to calculate nuclear magnetic resonance chemical shifts . A 3-minute flash esterification by Mosher’s reagents followed by nuclear magnetic resonance analysis is also employed .
Industrial Production Methods: Currently, there is no detailed information available on the large-scale industrial production methods of this compound. The compound is primarily obtained through laboratory-scale fermentation of the Streptomyces strain.
化学反応の分析
Types of Reactions: Retinestatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
科学的研究の応用
Retinestatin has several scientific research applications, including:
Chemistry: this compound is studied for its unique polyol polyketide structure and its potential to undergo various chemical reactions.
Biology: The compound is evaluated for its biological activities, particularly its neuroprotective effects.
Industry: While industrial applications are still under exploration, this compound’s unique properties make it a candidate for further research in various industrial processes.
作用機序
Retinestatin exerts its effects by protecting SH-SY5Y dopaminergic cells from MPP±induced cytotoxicity . The exact molecular targets and pathways involved in this neuroprotective action are still under investigation. it is believed that this compound interacts with specific cellular pathways to mitigate the cytotoxic effects of MPP+.
類似化合物との比較
Polyketides: Retinestatin is part of the polyketide family, which includes other compounds like erythromycin and tetracycline.
Polyols: Compounds such as sorbitol and xylitol share the polyol characteristic with this compound.
Uniqueness: this compound is unique due to its specific structure derived from a termite nest-derived Streptomyces strain and its significant neuroprotective properties . Unlike other polyketides and polyols, this compound has shown potential in protecting dopaminergic cells, making it a promising candidate for further research in neuroprotection.
特性
分子式 |
C25H40O12 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
(3S,4S,5S)-4-hydroxy-3-methyl-5-[(1S,2R,3S)-1,2,3-trihydroxy-4-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2S,3E,5E,7E)-2-hydroxyundeca-3,5,7-trienyl]oxan-2-yl]butyl]oxolan-2-one |
InChI |
InChI=1S/C25H40O12/c1-3-4-5-6-7-8-9-10-14(26)12-25(35)23(33)21(32)19(30)16(37-25)11-15(27)18(29)20(31)22-17(28)13(2)24(34)36-22/h5-10,13-23,26-33,35H,3-4,11-12H2,1-2H3/b6-5+,8-7+,10-9+/t13-,14+,15-,16+,17-,18+,19+,20-,21-,22-,23-,25-/m0/s1 |
InChIキー |
MRCPQBDIQZUMSK-SZPBRFHXSA-N |
異性体SMILES |
CCC/C=C/C=C/C=C/[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@@H]([C@H]([C@@H]([C@@H]2[C@H]([C@@H](C(=O)O2)C)O)O)O)O)O)O)O)O)O |
正規SMILES |
CCCC=CC=CC=CC(CC1(C(C(C(C(O1)CC(C(C(C2C(C(C(=O)O2)C)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


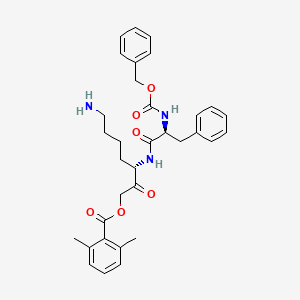

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
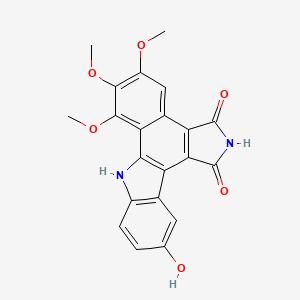
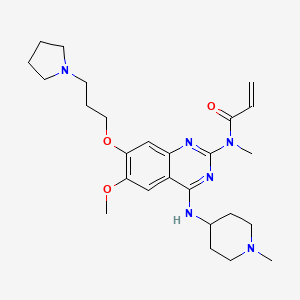
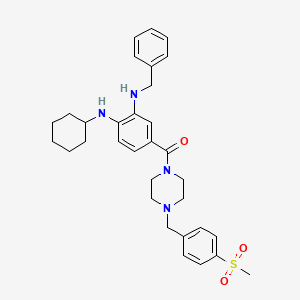



![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)

